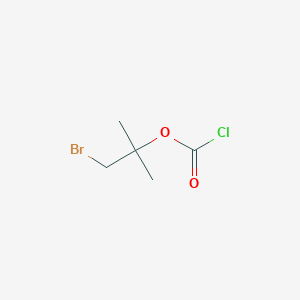
1-Bromo-2-methylpropan-2-yl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C₅H₈BrClO₂ It is an organobromine compound that features both bromine and chlorine atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-yl carbonochloridate can be synthesized through the reaction of 1-bromo-2-methylpropan-2-ol with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
1-Bromo-2-methylpropan-2-ol+Phosgene→1-Bromo-2-methylpropan-2-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxicity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methylpropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The compound can be hydrolyzed to form 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is 1-bromo-2-methylpropan-2-ol.
Elimination Reactions: The major product is an alkene, such as 2-methylpropene.
Hydrolysis: The products are 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-Bromo-2-methylpropan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-methylpropan-2-yl carbonochloridate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the carbonochloridate group.
2-Bromo-2-methylpropane: Another similar compound with a different substitution pattern.
1-Chloro-2-methylpropan-2-yl carbonochloridate: Similar but with chlorine instead of bromine.
Uniqueness
1-Bromo-2-methylpropan-2-yl carbonochloridate is unique due to the presence of both bromine and chlorine atoms, making it highly reactive and versatile for various chemical transformations. Its dual electrophilic centers allow for diverse applications in synthesis and research.
Propiedades
Número CAS |
25557-90-8 |
|---|---|
Fórmula molecular |
C5H8BrClO2 |
Peso molecular |
215.47 g/mol |
Nombre IUPAC |
(1-bromo-2-methylpropan-2-yl) carbonochloridate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |
Clave InChI |
GWFRWPBLRWTRSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
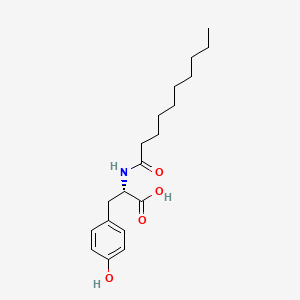

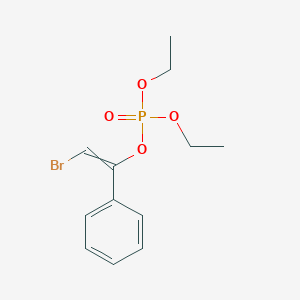
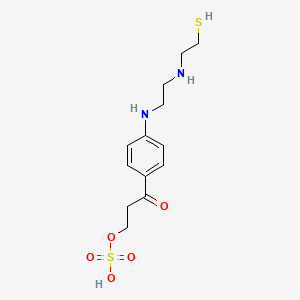
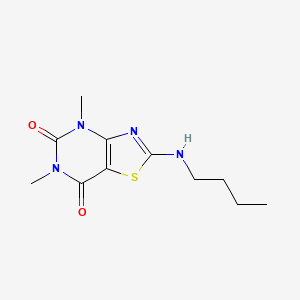
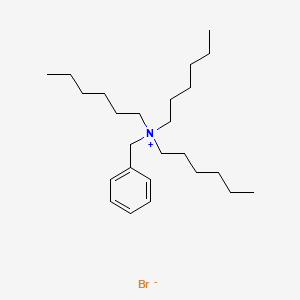
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

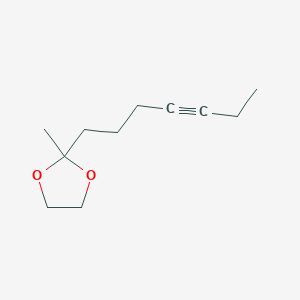
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
